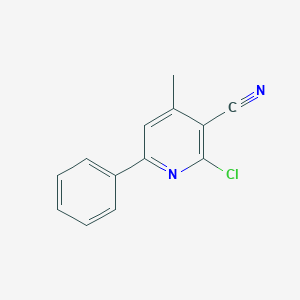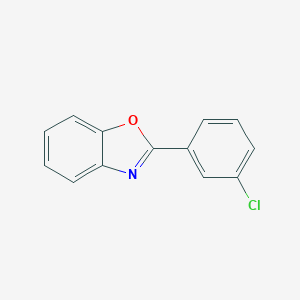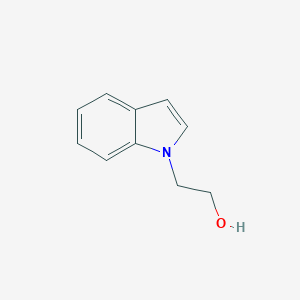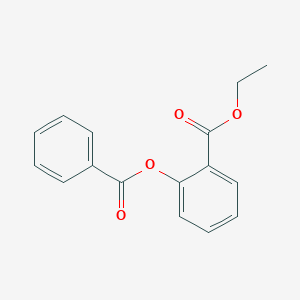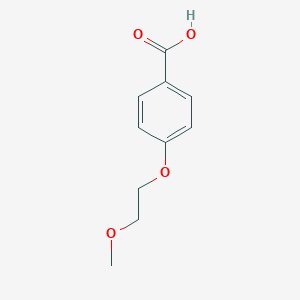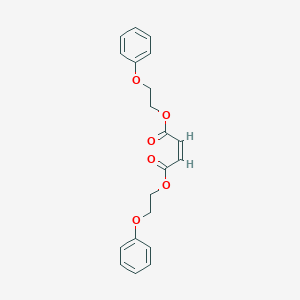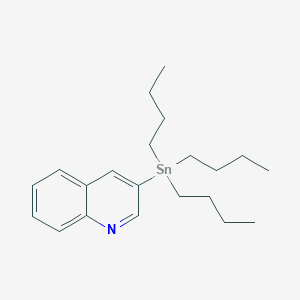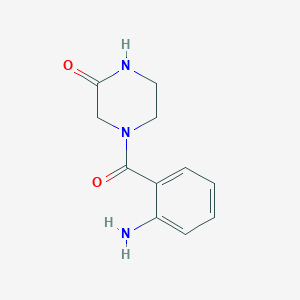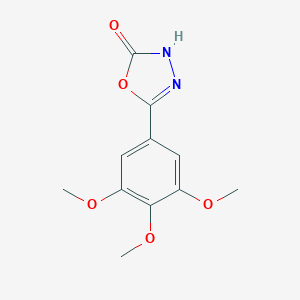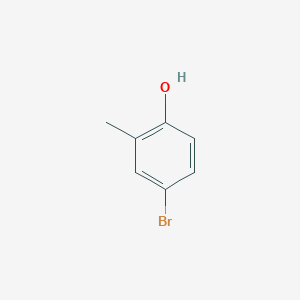
4-溴-2-甲基苯酚
概述
描述
4-Bromo-2-methylphenol is a chemical compound with the molecular weight of 187.04 . It is used as a pharmaceutical intermediate . The physical form of this compound is an off-white to yellow to pale reddish yellow or pale-red to purple powder or crystals .
Synthesis Analysis
The synthesis of 4-Bromo-2-methylphenol can be achieved by the bromination of o-methylanisole (2-methylanisole) . The reaction involves the use of a dropping funnel to add a mixed solution of methylene dichloride and bromine to a flask containing p-cresol . The reaction is carried out at a temperature of -5 to 0 degrees Celsius and takes about 90 minutes .Molecular Structure Analysis
The molecular structure of 4-Bromo-2-methylphenol is represented by the formula C7H7BrO . The InChI code for this compound is 1S/C7H7BrO/c1-5-4-6(8)2-3-7(5)9/h2-4,9H,1H3 .Physical And Chemical Properties Analysis
4-Bromo-2-methylphenol has a molecular weight of 187.034 . It appears as an off-white to yellow to pale reddish yellow or pale-red to purple powder or crystals .科学研究应用
食品化学应用:4-溴-2-甲基苯酚被确认为高达奶酪中化学异味的原因。它是由4-甲基苯酚和卤素盐水中的活性溴形成的,可能是由于紫外光或次氯酸钠暴露(Mills et al., 1997)。
合成研究:一项研究详细描述了在低温下通过氧化溴化合成2-溴-4-甲基苯酚的过程(Ren Qun-xiang, 2004)。
晶体结构和计算化学:合成了含有4-溴-2-甲基苯酚的席夫碱,研究了它们的晶体结构、计算化学和Hirshfeld表面分析(Demircioğlu等,2021)。
葡萄酒风味化学:在葡萄酒中鉴定出了2-溴-4-甲基苯酚,这是由于使用离子交换树脂进行酸化而导致的异味。它在各种葡萄酒中贡献了“碘”香气(Barbe et al., 2014)。
有机中间体合成:开发了一种涉及氧化溴化的制造过程,用于合成有机中间体,如2-溴-4-甲基苯酚(Mukhopadhyay等,1999)。
抗氧化活性:从红藻中分离出的溴苯酚,包括2-溴-4-甲基苯酚,在各种生化和细胞实验中显示出潜在的抗氧化活性(Olsen et al., 2013)。
膜保护活性:包括4-溴甲基衍生物在内的2,6-二异丁基-4-甲基苯酚的溴化衍生物在实验室小鼠红细胞中显示出高膜保护和抗氧化活性(Buravlev et al., 2016)。
聚合物化学中的催化作用:一项研究报告了使用2-溴-4-甲基苯酚合成双功能性-Me4Cp⌒酚酸根配体,该配体用于α-烯烃聚合催化(Chen et al., 1997)。
水处理和环境化学:对受4-甲基苯酚和溴离子污染的水进行氯处理的研究显示形成了Br/Cl-预二氧化物,可能是有毒化合物(Onodera et al., 2008)。
抗癌研究:一项关于合成的天然溴苯酚的甲基化和乙酰化衍生物的研究,包括2-溴-4-甲基苯酚衍生物,探讨了它们的抗氧化和抗癌活性,显示出显著潜力(Dong et al., 2022)。
安全和危害
作用机制
Target of Action
4-Bromo-2-methylphenol is a slow, tight binding inhibitor of InhA , the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis . InhA is an essential enzyme involved in the synthesis of mycolic acids, which are key components of the mycobacterial cell wall .
Mode of Action
The compound interacts with its target, InhA, by binding to it. This binding inhibits the activity of InhA, thereby disrupting the synthesis of mycolic acids
Biochemical Pathways
The inhibition of InhA affects the fatty acid synthesis II (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids . The disruption of this pathway leads to a deficiency in mycolic acids, compromising the integrity of the mycobacterial cell wall and affecting the survival of the bacteria .
Result of Action
The molecular effect of 4-Bromo-2-methylphenol’s action is the inhibition of InhA, leading to a disruption in the synthesis of mycolic acids . At the cellular level, this results in a compromised cell wall in Mycobacterium tuberculosis, affecting the survival and proliferation of the bacteria .
属性
IUPAC Name |
4-bromo-2-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO/c1-5-4-6(8)2-3-7(5)9/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJGMJHAIUBWKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80178291 | |
| Record name | o-Cresol, 4-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2362-12-1 | |
| Record name | 4-Bromo-2-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2362-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Cresol, 4-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002362121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Cresol, 4-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-methylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details

















Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

